Calcium bis(nonylphenolate)

Description

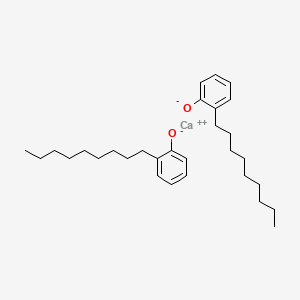

Calcium bis(nonylphenolate) (CAS No. 30977-64-1, EC No. 250-407-4) is a calcium salt derived from nonylphenol, an alkylphenol with a branched nonyl chain. Structurally, it consists of a calcium ion coordinated to two nonylphenolate anions. Nonylphenol derivatives are widely used in industrial applications, such as lubricant additives, polymer stabilizers, and antioxidants, due to their surfactant properties and ability to act as radical scavengers . However, nonylphenol is recognized for its environmental persistence and endocrine-disrupting effects, leading to regulatory restrictions in regions like the EU .

Properties

CAS No. |

30977-64-1 |

|---|---|

Molecular Formula |

C30H46CaO2 |

Molecular Weight |

478.8 g/mol |

IUPAC Name |

calcium;2-nonylphenolate |

InChI |

InChI=1S/2C15H24O.Ca/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |

InChI Key |

MNLGVQYZYLJHCW-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium bis(nonylphenolate) can be synthesized through the reaction of calcium hydroxide with nonylphenol in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete formation of the desired product. The general reaction can be represented as follows:

Ca(OH)2+2C9H19C6H4OH→Ca(C9H19C6H4O)2+2H2O

Industrial Production Methods

In industrial settings, the production of calcium bis(nonylphenolate) involves large-scale reactors where calcium hydroxide and nonylphenol are mixed in precise stoichiometric ratios. The reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through filtration and recrystallization processes.

Chemical Reactions Analysis

Types of Reactions

Calcium bis(nonylphenolate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form calcium bis(nonylphenolate) oxide.

Reduction: It can be reduced under specific conditions to yield calcium and nonylphenol.

Substitution: The nonylphenolate ligands can be substituted with other phenolate derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require the presence of a catalyst and elevated temperatures.

Major Products Formed

Oxidation: Calcium bis(nonylphenolate) oxide.

Reduction: Calcium metal and nonylphenol.

Substitution: Various substituted phenolate derivatives.

Scientific Research Applications

Calcium bis(nonylphenolate) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

Industry: It is used in the production of lubricants, surfactants, and stabilizers for plastics.

Mechanism of Action

The mechanism of action of calcium bis(nonylphenolate) involves its interaction with molecular targets such as enzymes and proteins. The nonylphenolate ligands can bind to active sites on enzymes, inhibiting their activity. Additionally, the calcium ions can interact with cellular pathways, affecting various physiological processes.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Calcium Bis(nonylphenolate) and Comparators

| Compound | CAS No. | Molecular Formula | Solubility | Key Applications | Toxicity Concerns |

|---|---|---|---|---|---|

| Calcium bis(nonylphenolate) | 30977-64-1 | C₃₀H₅₄CaO₂ | Low (organic) | Lubricants, stabilizers | Endocrine disruption |

| Calcium bis(dihydrogenphosphate) | 7758-23-8 | CaH₄O₈P₂ | 1.21 mg/mL | Food additives | Low |

| Lead bis(nonylphenolate) | 10031-22-8 | C₃₀H₅₄PbO₂ | Low (organic) | Industrial additives | Neurotoxicity |

| Nonylphenol polyethylene glycol ether | 9016-45-9 | Variable | High | Detergents | Endocrine disruption |

Table 2: Regulatory Status Comparison

| Compound | EU Status | US EPA Status |

|---|---|---|

| Calcium bis(nonylphenolate) | Restricted | Limited monitoring |

| Lead bis(nonylphenolate) | Banned | Banned |

| Nonylphenol ethoxylates | Banned | Restricted |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing calcium bis(nonylphenolate) with high purity for laboratory-scale studies?

- Methodology : Use a two-step neutralization process involving nonylphenol and calcium hydroxide under anhydrous conditions. Monitor pH to ensure stoichiometric equivalence (1:2 Ca:nonylphenol ratio). Purify via recrystallization in non-polar solvents (e.g., hexane) and characterize purity using FTIR (hydroxyl group absence at ~3400 cm⁻¹) and elemental analysis (Ca content: ~8.2% theoretical) .

- Experimental Design : Optimize reaction temperature (60–80°C) to prevent side reactions. Include controls with varying stoichiometries to validate product consistency. Report yield, purity, and spectral data in supplementary materials .

Q. How should researchers characterize the thermal stability of calcium bis(nonylphenolate) for applications in polymer additives?

- Methodology : Conduct thermogravimetric analysis (TGA) under nitrogen at 10°C/min. Identify decomposition onset temperature (typically 220–250°C) and residue composition. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions. Compare results with structurally analogous compounds (e.g., calcium bis(dihydroxystearate), TGA data in ).

- Data Reporting : Tabulate TGA/DSC curves in main text; provide raw data (mass loss vs. temperature) in appendices. Discuss deviations from literature values for related calcium phenoxides .

Q. What databases and search strategies are most effective for locating peer-reviewed studies on calcium bis(nonylphenolate)?

- Strategy : Use CAS SciFinder-n with Boolean queries:

(calcium AND bis(nonylphenolate)) OR "30977-64-1"combined with filters for "synthesis" or "spectral data." Refine results using Concept terms like "coordination chemistry" or "thermal analysis" . - Validation : Cross-reference findings with Web of Science using keywords:

calcium phenolate AND (stability OR characterization). Limit to articles with ≥3 citations/year to prioritize high-impact studies .

Advanced Research Questions

Q. How can contradictory data on calcium bis(nonylphenolate)’s solubility in organic solvents be resolved?

- Analysis Framework : Systematically test solubility in solvents (toluene, THF, DCM) at 25°C using gravimetric methods. Compare results with computational COSMO-RS predictions for solvent-solute interactions. Address discrepancies by evaluating trace moisture content (Karl Fischer titration) and solvent purity .

- Case Study : If literature reports solubility in THF as 12 g/L (Study A) vs. 8 g/L (Study B), replicate both protocols with controlled humidity (<50 ppm H₂O). Publish raw solubility curves and error margins in supplementary data .

Q. What mechanistic insights exist for calcium bis(nonylphenolate)’s role as a catalyst in esterification reactions?

- Methodology : Perform kinetic studies using in situ FTIR to track ester formation. Compare turnover frequencies (TOF) with alternative catalysts (e.g., zinc phenolate). Use DFT calculations to model the calcium-phenolate coordination site’s electrophilicity .

- Data Interpretation : Highlight discrepancies between experimental TOF (e.g., 0.45 s⁻¹) and theoretical predictions. Propose hypotheses (e.g., solvent coordination effects) and validate via EXAFS spectroscopy .

Q. How do structural modifications of nonylphenol ligands affect calcium bis(nonylphenolate)’s coordination geometry?

- Experimental Design : Synthesize derivatives with branched vs. linear nonyl chains. Characterize using single-crystal XRD (if feasible) or EXAFS to determine Ca–O bond lengths and angles. Compare with computational models (e.g., Gaussian09 B3LYP/6-31G*) .

- Contradiction Management : If XRD data conflicts with NMR (e.g., unexpected symmetry), propose dynamic ligand exchange in solution and confirm via variable-temperature NMR .

Methodological Guidelines

- Reproducibility : Document all synthetic steps, including solvent batch numbers and equipment calibration data. Use SI units and IUPAC nomenclature .

- Ethical Reporting : Disclose conflicts of interest (e.g., industry partnerships) and adhere to REACH guidelines for handling phenolic compounds, even if not legally restricted .

- Data Sharing : Deposit spectral data (NMR, FTIR) in public repositories like Zenodo with DOIs. Reference these in the "Experimental" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.